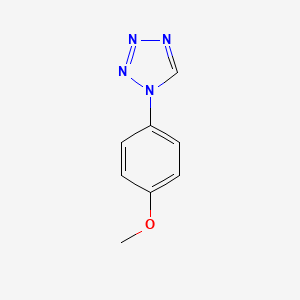

1-(4-methoxyphenyl)-1H-tetrazole

概要

説明

1-(4-methoxyphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom The presence of the methoxy group at the para position of the phenyl ring imparts unique chemical properties to this compound

作用機序

Target of Action

1-(4-Methoxyphenyl)tetrazole, also known as 1-(4-Methoxy-phenyl)-1H-tetrazole or 1-(4-methoxyphenyl)-1H-tetrazole, is a compound that has been studied for its potential biological activity Tetrazole derivatives have been found to interact with a variety of enzymes and receptors in the biological system .

Mode of Action

It is known that tetrazole derivatives can inhibit certain enzymes . For instance, some tetrazole derivatives have been found to inhibit the fungal enzyme cytochrome P450 . This inhibition can lead to changes in the biological system, such as the disruption of fungal growth.

Biochemical Pathways

Given the potential inhibitory action on enzymes like cytochrome p450, it can be inferred that the compound may affect pathways involving these enzymes .

Pharmacokinetics

A study on similar tetrazole derivatives suggested that replacing the amide bond with a tetrazole ring leads to an increase in efficiency and bioavailability after oral administration .

Result of Action

Tetrazole derivatives have been found to exhibit various pharmacological activities, such as antifungal effects . Therefore, it can be inferred that 1-(4-Methoxyphenyl)tetrazole may have similar effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

生化学分析

Biochemical Properties

1-(4-Methoxy-phenyl)-1H-tetrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as lipoxygenases . The nature of these interactions often involves the binding of 1-(4-Methoxy-phenyl)-1H-tetrazole to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Cellular Effects

The effects of 1-(4-Methoxy-phenyl)-1H-tetrazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-(4-Methoxy-phenyl)-1H-tetrazole can affect the expression of genes involved in inflammatory responses, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . Additionally, it has been found to alter cellular metabolism by impacting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 1-(4-Methoxy-phenyl)-1H-tetrazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking studies have demonstrated that 1-(4-Methoxy-phenyl)-1H-tetrazole can bind to the active site of enzymes, thereby inhibiting their catalytic activity . This binding interaction can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-Methoxy-phenyl)-1H-tetrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 1-(4-Methoxy-phenyl)-1H-tetrazole can lead to changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 1-(4-Methoxy-phenyl)-1H-tetrazole vary with different dosages in animal models. Studies have indicated that low doses of the compound can have beneficial effects, such as reducing inflammation and oxidative stress . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-(4-Methoxy-phenyl)-1H-tetrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in the metabolism of lipids and carbohydrates . These interactions can lead to changes in the levels of key metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 1-(4-Methoxy-phenyl)-1H-tetrazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in certain tissues, influencing its localization and activity. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of the compound.

Subcellular Localization

The subcellular localization of 1-(4-Methoxy-phenyl)-1H-tetrazole plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as mitochondria and lysosomes . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of 1-(4-Methoxy-phenyl)-1H-tetrazole can significantly impact its biochemical and cellular effects.

準備方法

Synthetic Routes and Reaction Conditions

1-(4-methoxyphenyl)-1H-tetrazole can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired tetrazole compound.

Another method involves the cyclization of 4-methoxyphenyl isocyanate with hydrazoic acid. This reaction requires careful control of temperature and pressure to ensure the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.

化学反応の分析

Types of Reactions

1-(4-methoxyphenyl)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the tetrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or tetrazole ring.

科学的研究の応用

1-(4-methoxyphenyl)-1H-tetrazole has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

類似化合物との比較

1-(4-methoxyphenyl)-1H-tetrazole can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound contains a thione group instead of the tetrazole ring, which imparts different chemical properties and reactivity.

1-(2-Methoxyphenyl)-1H-tetrazole: The position of the methoxy group on the phenyl ring affects the compound’s electronic properties and reactivity.

4-Methoxyamphetamine: Although structurally different, this compound also contains a methoxy group on the phenyl ring and exhibits unique pharmacological properties.

The uniqueness of this compound lies in its specific combination of the methoxy group and tetrazole ring, which imparts distinct chemical and biological properties.

生物活性

1-(4-Methoxyphenyl)-1H-tetrazole is a heterocyclic compound that has gained attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article delves into the various studies and findings regarding its biological activity, providing a comprehensive overview of its potential applications.

Overview of this compound

This compound is characterized by a tetrazole ring substituted with a 4-methoxyphenyl group. This unique structure contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including reactions involving 4-methoxyphenylhydrazine and carbon disulfide under acidic conditions, followed by thiolation to introduce the thiol group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives. For instance, a series of imide-tetrazoles were synthesized and evaluated for their antimicrobial activity against clinical strains of bacteria. The minimal inhibitory concentration (MIC) values for some compounds were found to be as low as 0.8 μg/mL, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 1 | 0.8 | Staphylococcus aureus |

| 2 | 0.8 | Staphylococcus epidermidis |

| 3 | 3.2 | E. coli |

These findings suggest that tetrazole derivatives could serve as promising candidates for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. Gundugola et al. reported that certain tetrazole derivatives exhibited significant antiproliferative effects against leukemia and breast cancer cell lines, with notable reductions in cell proliferation markers such as Ki-67 .

Table 2: Anticancer Activity of Tetrazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 1.1 | NCI-H460 |

| Another derivative | 1.6 | HCT-15 |

In vitro studies indicated that these compounds selectively affected rapidly proliferating cancer cells while showing minimal cytotoxicity towards normal lymphocytes, suggesting a favorable therapeutic window .

Anticonvulsant Activity

Tetrazoles have also been studied for their anticonvulsant properties. Research indicates that certain derivatives can modulate neuronal excitability and may be effective in treating seizure disorders. Bhaskar et al. synthesized Schiff bases from tetrazoles and evaluated their anticonvulsant activity, highlighting the potential for developing new treatments based on this scaffold .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Covalent Bond Formation : The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity.

- Non-covalent Interactions : The tetrazole ring may engage in hydrogen bonding and other interactions with biological molecules, influencing cellular pathways.

特性

IUPAC Name |

1-(4-methoxyphenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-8-4-2-7(3-5-8)12-6-9-10-11-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOWTKRICIGKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296828 | |

| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21788-28-3 | |

| Record name | NSC111899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is 1-(4-Methoxy-phenyl)-1H-tetrazole, and where has it been found?

A1: 1-(4-Methoxy-phenyl)-1H-tetrazole is an organic compound identified in the methanol extracts of Pleiospermium alatum leaves [] and Oxystelma esculentum []. The exact role and bioactivity of this compound in these plants are yet to be fully elucidated.

Q2: Which analytical techniques were used to identify 1-(4-Methoxy-phenyl)-1H-tetrazole in plant extracts?

A2: Researchers employed Gas Chromatography-Mass Spectrometry (GC-MS) to identify 1-(4-Methoxy-phenyl)-1H-tetrazole within the complex plant matrix [, ]. This technique separates the different compounds present in the extract and then identifies them based on their mass-to-charge ratio, comparing the obtained spectra with established databases like NIST.

Q3: What other compounds were found alongside 1-(4-Methoxy-phenyl)-1H-tetrazole in the studied plant extracts?

A3: GC-MS analysis revealed a variety of compounds in the extracts. Notably, 5-Thio-D-glucose, (E)-10-Heptadecen-8-ynoic acid methyl ester, and Z-11-Hexadecenoic acid were identified in Pleiospermium alatum leaf extracts []. In Oxystelma esculentum, 1-(2-Ethyl-(1,3)dithian-2-yl)-3-methyl-butan-1-ol was found alongside 1-(4-Methoxy-phenyl)-1H-tetrazole []. The co-occurrence of these compounds could suggest potential synergistic effects or shared biosynthetic pathways, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。